5-Phenyl-1,2,4-triazin-3-amine
Overview
Description
5-Phenyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are a group of nitrogen-containing heterocycles that have gained significant attention due to their diverse chemical properties and potential applications in various fields. The structure of this compound consists of a triazine ring substituted with a phenyl group at the 5-position and an amine group at the 3-position. This compound is known for its stability and unique reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .
Mechanism of Action
- The compound’s effects likely involve multiple pathways. For instance:
Biochemical Pathways
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,2,4-triazin-3-amine is known to interact with various biomolecules. For instance, it has been identified as an antagonist of the adenosine A2A receptor . This interaction involves the molecule binding deeply inside the orthosteric binding cavity of the receptor .
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with specific biomolecules. For example, its antagonistic action on the adenosine A2A receptor can influence cell signaling pathways . Additionally, triazine derivatives, to which this compound belongs, have shown remarkable activity against a wide range of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the adenosine A2A receptor. The compound binds deeply inside the orthosteric binding cavity of the receptor, exerting its effects at the molecular level .
Metabolic Pathways
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Subcellular Localization
Its interaction with the adenosine A2A receptor suggests that it may be localized in regions where this receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-triazin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with cyanogen chloride can lead to the formation of the desired triazine compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process .
Another approach involves the use of substituted isothiocyanates and amine-substituted pyrazoles. The reaction proceeds through nucleophilic addition followed by cyclization to yield the triazine derivative. This method can be performed under ambient conditions using solvents like dimethylformamide and acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,4-triazin-3-amine undergoes various types of chemical reactions, including:
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, where electrophiles attack the nitrogen atoms in the ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of substituted derivatives.
Cyclization: Intramolecular cyclization reactions can occur, resulting in the formation of fused heterocyclic systems.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used under controlled conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in the presence of suitable solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, fused heterocyclic compounds, and functionalized triazines with diverse chemical properties .
Scientific Research Applications
5-Phenyl-1,2,4-triazin-3-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules and functionalized derivatives.
Medicine: this compound derivatives have shown promising activity as antifungal, anticancer, and antiviral agents.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of resins and plastics.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the stabilization of chlorine in swimming pools.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Explored for its energetic properties in high-energy materials.
Uniqueness
5-Phenyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the phenyl group enhances its stability and potential for functionalization, making it a versatile compound in various applications .
Properties
IUPAC Name |
5-phenyl-1,2,4-triazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXBFQUBVHTXGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916194 | |
Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-60-9 | |
Record name | 5-Phenyl-1,2,4-triazin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | as-Triazine, 3-amino-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 942-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,2,4-triazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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